4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C12H11Cl2N3OS. It is a specialty product often used in proteomics research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction.
Attachment of the dichlorophenoxy group: This step involves the reaction of the triazole intermediate with 2,5-dichlorophenol under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and nucleophiles are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Substitution: Various substituted triazole derivatives.
Reduction: Reduced triazole compounds.
Scientific Research Applications
4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2,5-dichlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to molecular targets and increases its stability under various conditions .
Properties
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-6-8(13)3-4-9(10)14/h2-4,6H,1,5,7H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVRUVFWKOIOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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